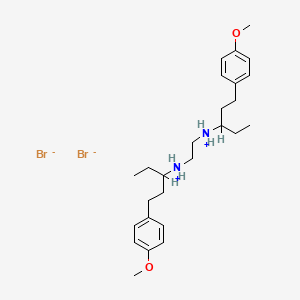
N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromide salt form, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide typically involves multiple steps. The initial step often includes the formation of the 1-(4-methoxyphenyl)pentan-3-yl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with ethylenediamine to form the desired azanium compound. The final step involves the addition of hydrobromic acid to yield the dibromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide involves its interaction with specific molecular targets. The compound’s azanium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methoxyphenyl)pentan-3-yl hydrogen sulfate: Similar structure but different functional group.
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid: Contains additional hydroxyl groups and a carboxylic acid moiety
Uniqueness
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is unique due to its dibromide salt form, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .
Eigenschaften
CAS-Nummer |
101418-43-3 |
|---|---|
Molekularformel |
C26H42Br2N2O2 |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H |
InChI-Schlüssel |
KFFBMNRJPKYIQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


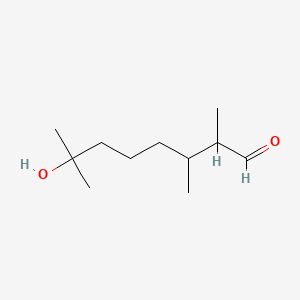

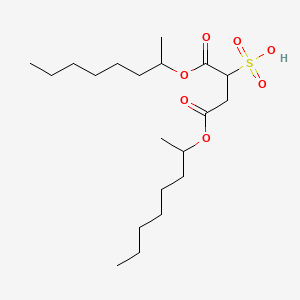
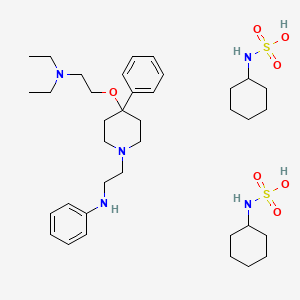

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

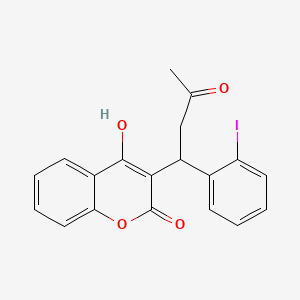
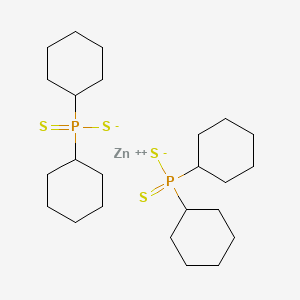
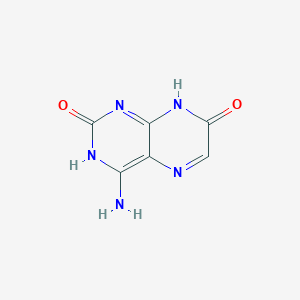
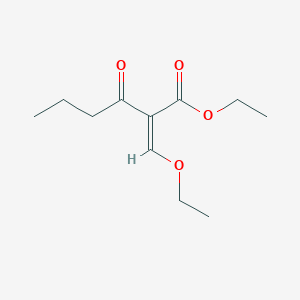
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)


